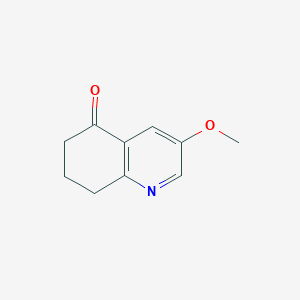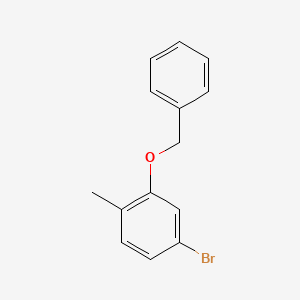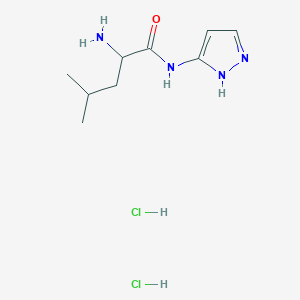
2-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Overview
Description
2-(4-Bromo-2-fluorophenyl)-4-methylpyridine, also known as 4-bromo-2-fluoro-4-methylpyridine, is a heterocyclic compound used in various scientific research applications. It is an organic compound with a molecular formula of C10H8BrFN. It has a molar mass of 253.09 g/mol and a structure of a five-membered ring with one nitrogen atom, two carbon atoms, one bromine atom, and one fluorine atom. It is a colorless liquid at room temperature and has a melting point of -15.3°C and a boiling point of 155.3°C. 4-bromo-2-fluoro-4-methylpyridine is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Fluorescence-Based Technologies A study by Park et al. (2015) outlines the development of a new class of fluorophores, indolizino[3,2-c]quinolines, through the oxidative Pictet-Spengler cyclization strategy. This research is pivotal for fluorescence-based technologies, particularly in biomedical applications, where these compounds exhibit desirable optical properties for use as prospective fluorescent probes in aqueous systems (Park, Kwon, Lee, & Kim, 2015).
Heteroleptic Ruthenium(II) Polypyridine Complexes In another study, Wang et al. (2016) synthesized heteroleptic ruthenium(II) polypyridine complexes with substituted 2,2′-bipyridine ligands. These complexes were characterized for their spectroscopic properties, including UV–vis, luminescence, and electrogenerated chemiluminescence, showcasing their potential in light-emitting and electronic applications (Wang, Shen, Shen, Xu, Jia, & Zhang, 2016).
Cytotoxicity on HeLa Cells The cytotoxic effects of 2,6-diarylpiperidin-4-one O-methyloximes, with various substituents including fluoro, chloro, bromo, and others on the phenyl at C-2 and C-6 positions, were evaluated by Parthiban et al. (2011) on human cervical carcinoma (HeLa) cell lines. This work contributes to the development of anticancer drug synthesis by providing a structure-activity relationship (SAR) for these compounds (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Synthesis of 2-Fluoro-4-bromobiphenyl Qiu et al. (2009) developed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis provides a scalable and safer approach to producing this important intermediate, highlighting the compound's significance in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-4-5-15-12(6-8)10-3-2-9(13)7-11(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNVNYPFJMPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260998 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-33-7 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)


![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)
![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)


![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)


amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
